![molecular formula C12H16O3 B162420 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid CAS No. 135066-21-6](/img/structure/B162420.png)
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
概要
説明
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid is an organic compound with the molecular formula C12H16O3 It is characterized by a tert-butoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
-
Esterification and Hydrolysis: : One common method to synthesize 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid involves the esterification of 4-tert-butoxyphenol with chloroacetic acid, followed by hydrolysis. The reaction typically uses an acid catalyst such as sulfuric acid and is conducted under reflux conditions.
-
Grignard Reaction: : Another synthetic route involves the Grignard reaction, where 4-tert-butoxybenzyl chloride reacts with magnesium to form a Grignard reagent. This intermediate is then treated with carbon dioxide to yield the corresponding carboxylic acid after acidic workup.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions
-
Oxidation: : 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
-
Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.
-
Substitution: : The phenyl ring in this compound can participate in electrophilic aromatic substitution reactions. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid serves as a precursor for various chemical transformations
Biology
This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It is often employed in assays to investigate the activity of specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism by which 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. In receptor binding assays, it may interact with receptor sites, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
(4-Tert-butylphenyl)acetic acid: Similar in structure but with a tert-butyl group instead of a tert-butoxy group.
(4-Methoxyphenyl)acetic acid: Contains a methoxy group instead of a tert-butoxy group.
(4-Ethoxyphenyl)acetic acid: Contains an ethoxy group instead of a tert-butoxy group.
Uniqueness
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This makes it more resistant to certain chemical reactions compared to its analogs, providing a different reactivity profile that can be advantageous in specific applications.
特性
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDCCGWJZGTHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565260 | |
| Record name | (4-tert-Butoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135066-21-6 | |
| Record name | (4-tert-Butoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



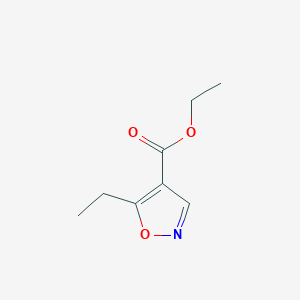
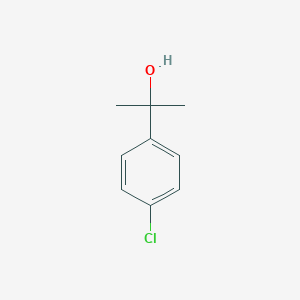

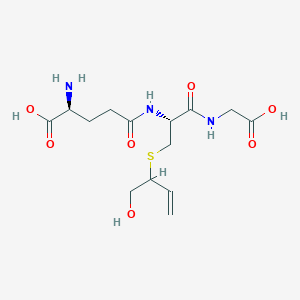
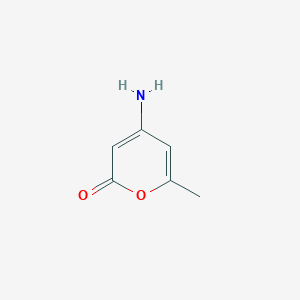
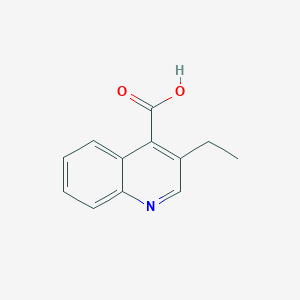
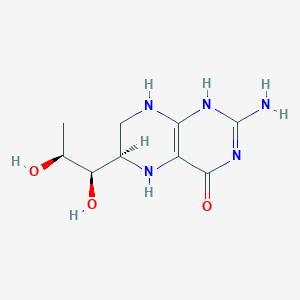

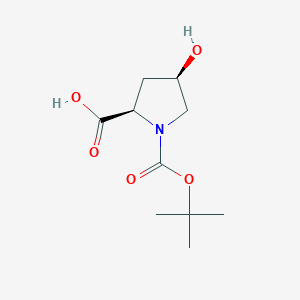
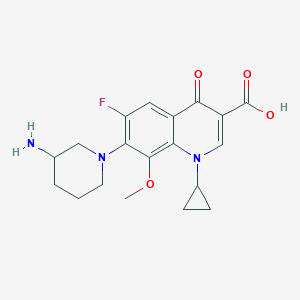
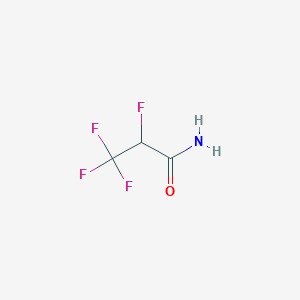
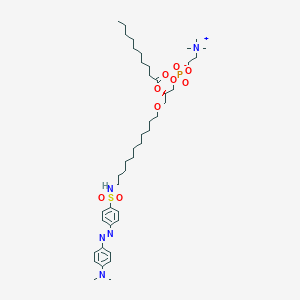
![(3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione](/img/structure/B162370.png)
